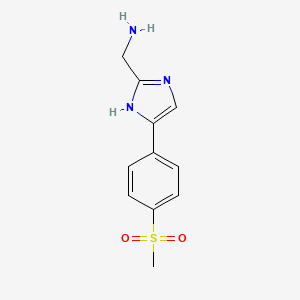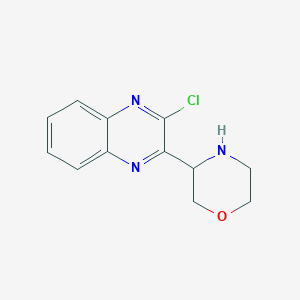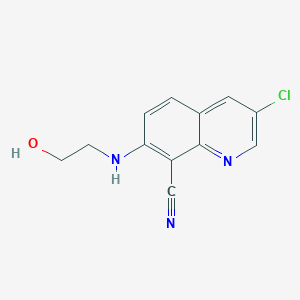
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Analyse Chemischer Reaktionen
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Quinoline derivatives are known to inhibit various enzymes and pathways in pathogens and cancer cells.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that shares the quinoline core but differs in its side chains and functional groups.
Quinoline-8-carboxylic acid: A compound with a carboxylic acid group instead of a cyano group, used in various chemical syntheses.
7-Chloroquinoline: A simpler derivative with only a chloro group, used as an intermediate in the synthesis of more complex quinoline compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88347-16-4 |
|---|---|
Molekularformel |
C12H10ClN3O |
Molekulargewicht |
247.68 g/mol |
IUPAC-Name |
3-chloro-7-(2-hydroxyethylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c13-9-5-8-1-2-11(15-3-4-17)10(6-14)12(8)16-7-9/h1-2,5,7,15,17H,3-4H2 |
InChI-Schlüssel |
WXIHZHGOVUKVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



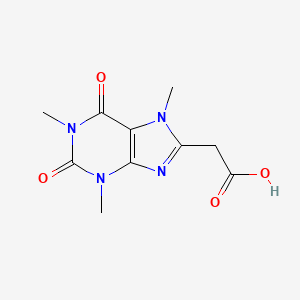
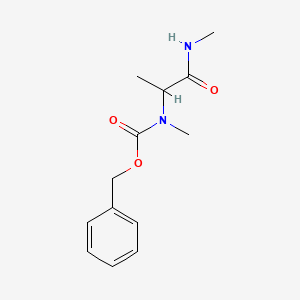
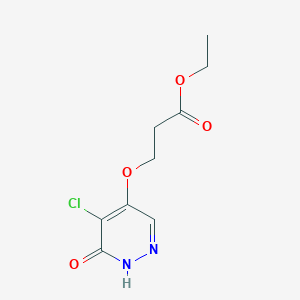

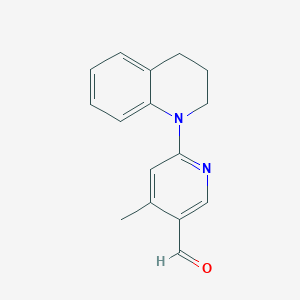
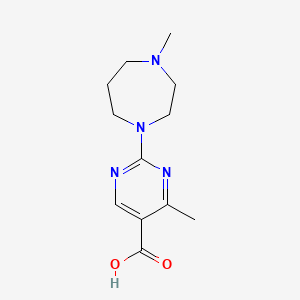
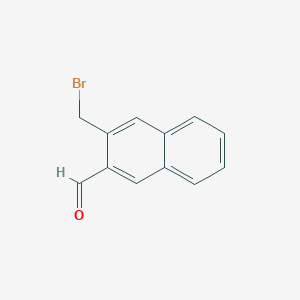
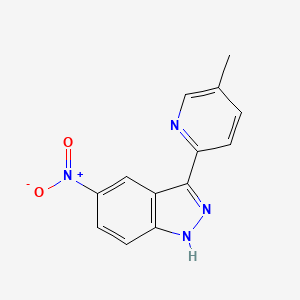


![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
